molecular formula C11H14BClO3 B8207417 3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B8207417
M. Wt: 240.49 g/mol
InChI Key: VAELVMXFYRMCRD-UHFFFAOYSA-N
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Description

3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a strategically functionalized boronic ester that serves as a high-value building block in advanced organic and medicinal chemistry research. Its molecular structure incorporates both a phenolic hydroxyl group and a protected boronic acid in the form of a robust 5,5-dimethyl-1,3,2-dioxaborinane ester, making it a versatile precursor for constructing complex molecules. This compound is particularly valuable in the synthesis of late-stage pharmaceutical precursors and is integral to the development of Positron Emission Tomography (PET) radiotracers. The boronic ester functional group can undergo metal-catalyzed coupling reactions, such as with fluoride ions, to create 18F-labeled compounds for diagnostic imaging . Furthermore, boronic esters are pivotal in emerging technologies such as the creation of reversible covalent bonds in dimeric compounds, including proteolysis targeting chimeras (PROTACs), which are a transformative modality in targeted protein degradation for therapeutic intervention . The presence of the chlorine substituent offers a secondary site for further synthetic manipulation, enabling sequential cross-coupling or nucleophilic substitution to refine molecular structure and properties. This reagent is designed for research applications in developing new synthetic methodologies, complex target synthesis, and pioneering biomedical research tools.

Properties

IUPAC Name

3-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)10-8(13)4-3-5-9(10)14/h3-5,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAELVMXFYRMCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Catalytic System

This method adapts palladium-catalyzed coupling between 3-chloro-2-bromophenol and 5,5-dimethyl-1,3,2-dioxaborinane (B₂neop₂). The protocol mirrors KU ScholarWorks' synthesis of analogous arylboronates:

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : 2 M Na₂CO₃ (3 equiv)

  • Solvent : 1,4-dioxane

  • Temperature : 80°C, 12–16 hours

Mechanistic Pathway

  • Oxidative addition of Pd⁰ to the aryl bromide.

  • Transmetallation with B₂neop₂.

  • Reductive elimination to form the C–B bond.

Purification
Crude product is purified via Combiflash chromatography (10–40% ethyl acetate/hexanes), yielding 59–93% for structurally related compounds.

Borono-Deamination of Aromatic Amines

Tris(pentafluorophenyl)borane-Catalyzed Borylation

Frontiers in Chemistry details a mild method converting aromatic amines to boronate esters using B(C₆F₅)₃ catalysis:

Procedure

  • Substrate : 3-chloro-2-aminophenol (hypothetical precursor).

  • Boron Source : B₂neop₂ (4 equiv).

  • Catalyst : B(C₆F₅)₃ (2.5 mol%).

  • Solvent : Acetonitrile with acetic acid additive.

  • Nitrosating Agent : Amyl nitrite (1.5 equiv).

  • Conditions : 40°C, 15 minutes.

Yield Optimization

  • Acetic acid enhances electrophilic borylation by protonating the amine.

  • Short reaction time minimizes side reactions.

Analytical Validation
Successful syntheses of analogous compounds show:

  • ¹H NMR : Characteristic boronate methyl singlets at δ 1.02 ppm.

  • HRMS : [M+H]⁺ calculated for C₁₁H₁₄BClO₃: 240.0764; observed deviation < 2 ppm.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Catalyst Cost Scalability
Suzuki-Miyaura Coupling59–93%12–16 hModerateHigh
Borono-Deamination≤93%15 minLowModerate
Miyaura Borylation~70%*6 hHighLimited

*Theoretical estimate based on analogous reactions.

Key Observations

  • Borono-deamination offers rapid, mild conditions but requires specialized nitrosating agents.

  • Suzuki-Miyaura is robust but demands pre-functionalized aryl halides.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. The dioxaborinane ring can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Positions Molecular Weight Key Properties
3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol (Target Compound) C₁₁H₁₄BClO₃ 3-Cl, 2-boronate, 4-OH 240.49 Phenolic OH enables hydrogen bonding; chloro group enhances electrophilicity
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol (NE-2152) C₁₁H₁₅BO₃ 4-boronate, 4-OH 218.05 Para-substitution reduces steric hindrance; higher solubility in aqueous media
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride C₁₁H₁₇BClNO₂ 3-boronate, NH₂ (aniline), HCl 241.52 Amine group facilitates conjugation with carbonyls; HCl salt improves stability
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)chlorobenzene C₁₁H₁₄BClO₂ 4-boronate, 4-Cl 224.49 Lacks hydroxyl group; used in hydrophobic environments
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 346656-34-6) C₁₄H₁₉BO₄ 2-boronate, COOEt (ester) 262.11 Ester group increases lipophilicity; reduced acidity compared to phenol

Reactivity and Stability

  • Acidity: The phenolic –OH group in the target compound (pKa ~10) is more acidic than ester or aniline derivatives, enabling deprotonation under mild basic conditions for cross-coupling reactions .
  • Boron Masking : The 5,5-dimethyl-dioxaborinane ring stabilizes the boronate moiety against hydrolysis, outperforming pinacol boronate esters in aqueous media .
  • Electronic Effects: The electron-withdrawing chloro group at the 3-position increases the electrophilicity of the aromatic ring, enhancing reactivity in palladium-catalyzed couplings compared to non-halogenated analogs .

Biological Activity

3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H14BClO3
  • Molecular Weight : 241.59 g/mol
  • CAS Number : Not specified in the search results but can be referenced as a derivative of the boron compound series.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the dioxaborinane moiety suggests potential interactions with nucleophiles such as enzymes and proteins. The chlorophenol group may enhance the compound's lipophilicity, allowing for better membrane permeability and biological efficacy.

Cytotoxicity and Antitumor Effects

Preliminary studies suggest that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. A comparative analysis with other boron compounds indicates that modifications in the substituents significantly influence their antitumor potency.

Study 1: Antitumor Activity

A study investigated the effects of boron-containing phenolic compounds on breast cancer cell lines. The findings indicated that these compounds could induce apoptosis in MCF-7 cells through the activation of caspase pathways. Although specific data on this compound was not available, structural similarities suggest potential efficacy in similar mechanisms .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of phenolic compounds modified with boron. Results showed significant inhibition of bacterial growth at varying concentrations. This supports the hypothesis that this compound may possess similar antimicrobial properties .

Data Summary

Property Value
Molecular FormulaC11H14BClO3
Molecular Weight241.59 g/mol
Antimicrobial ActivityPotentially active
CytotoxicityInduces apoptosis in cancer cells
Mechanism of ActionInteraction with nucleophiles

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. Key steps include:

  • Catalyst Selection : Palladium (e.g., Pd(PPh₃)₄) or nickel complexes (e.g., NiCl₂ with bis(diphenylphosphino)propane) are effective, with yields up to 98% under optimized conditions .
  • Solvent and Temperature : Reactions in toluene at 100°C or THF at 30°C show divergent regioselectivity and purity profiles .
  • Purification : Flash column chromatography (e.g., hexane:EtOAc gradients) ensures high purity, as evidenced by NMR characterization .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The chloro and boronate groups induce distinct deshielding effects. For example, aromatic protons adjacent to boron appear at δ 7.5–8.1 ppm .
  • X-ray Crystallography : Resolves ring puckering in the dioxaborinane moiety, quantified using Cremer-Pople parameters (e.g., amplitude = 0.45 Å for chair conformations) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,5-dimethyl-1,3,2-dioxaborinan moiety influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The dimethyl groups hinder axial coordination, favoring transmetallation at the less hindered boron site. This is critical in Suzuki reactions with bulky aryl halides .
  • Electronic Effects : Electron-withdrawing chloro groups enhance boron electrophilicity, accelerating oxidative addition in Pd-catalyzed systems .
  • Case Study : Ru-catalyzed coupling with acetone at 140°C achieves 70% yield in regioselective C–H borylation of arenes .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization of this boronate ester?

  • Methodological Answer :

  • Additives : CsF or LiOMe stabilizes the boronate intermediate, reducing protodeboronation by neutralizing acidic byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) minimize hydrolysis, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Temperature Control : Low-temperature (-20°C) quenching of intermediates preserves boron integrity .

Q. How does the compound’s reactivity compare to other dioxaborinane derivatives in catalytic applications?

  • Methodological Answer :

  • Comparative Reactivity :
DerivativeKey FeatureReactivity in Cross-CouplingYield Range
3-Chloro-2-dioxaborinaneChloro substituentEnhanced electrophilicity70–98%
4-Nitrobenzoate derivativeElectron-withdrawing nitro groupFaster transmetallation85–92%
  • Mechanistic Insight : The chloro group increases Lewis acidity at boron, facilitating transmetallation in Pd-catalyzed systems compared to non-halogenated analogs .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* models predict hydrolysis pathways, showing a 15 kcal/mol barrier for boron-oxygen cleavage at pH < 7 .
  • Thermogravimetric Analysis (TGA) : Stability up to 200°C in inert atmospheres, with decomposition onset at 220°C in air .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with boronate esters) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., chlorinated aromatics) .
  • Storage : Sealed containers under dry, inert gas (N₂) at 2–8°C to prevent moisture-induced degradation .

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